

Gandotinib investigational drug status Eli Lilly

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Compound Focus: Gandotinib

CAS No.: 1229236-86-5

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Gandotinib Development Status & Key Facts

Attribute	Details
Drug Name	Gandotinib (LY2784544) [1]
Organization	Eli Lilly [1]
Drug Type	Small molecule [1]
Mechanism of Action	JAK2 inhibitor (with increased potency for the JAK2V617F mutant and minor STAT3 inhibition) [1] [2] [3]
Highest Phase of Development	Phase 2 (for myeloproliferative neoplasms) [1] [4] [5]
Current Status (as of Nov 2025)	Not in Lilly's active pipeline; development appears inactive [6]

Clinical Trial Efficacy and Safety Data

The tables below summarize key efficacy and safety findings from the Phase 2 trial of **gandotinib** (120 mg once daily) in patients with myeloproliferative neoplasms (MPNs) [4].

Overall Response Rates (ORR) by Disease and Mutation

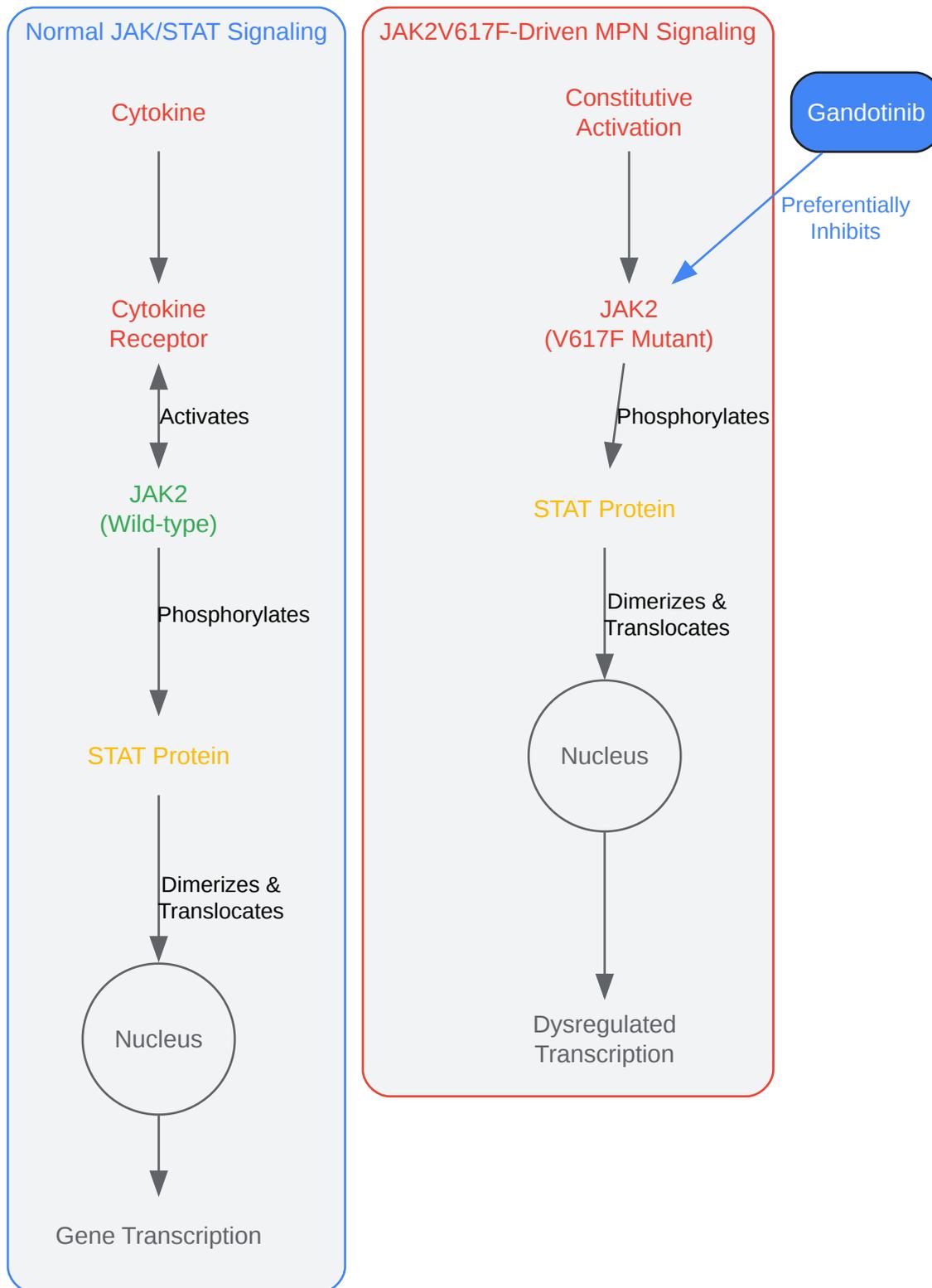
Patient Group	Overall Response Rate (ORR)
Polycythemia Vera (PV) with <i>JAK2 V617F</i> mutation	95%
Essential Thrombocythemia (ET) with <i>JAK2 V617F</i> mutation	90.5%
Myelofibrosis (MF) with <i>JAK2 V617F</i> mutation	9.1%
ET without <i>JAK2 V617F</i> mutation	43.7%
MF without <i>JAK2 V617F</i> mutation	0%

Most Frequent Grade 3/4 Treatment-Emergent Adverse Events (AEs)

Adverse Event	Incidence (Grade 3/4)
Anemia	11.6%
Hyperuricemia	3.2%
Fatigue	2.9%
Diarrhea	2.2%
Thrombocytopenia	2.2%

Mechanism of Action and Experimental Protocol

Gandotinib is a potent inhibitor of the JAK/STAT signaling pathway, crucial for hematopoiesis, immune function, and inflammation [7]. The *JAK2V617F* mutation causes constitutive activation, driving MPN pathogenesis [2]. **Gandotinib** shows preferential inhibition of mutant *JAK2V617F* over wild-type *JAK2* [2] [4].



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Diagram of **Gandotinib**'s preferential inhibition of mutant *JAK2V617F* signaling in myeloproliferative neoplasms (MPNs).

Research Implications and Future Directions

Clinical data suggests **gandotinib** was particularly effective in *JAK2 V617F*-mutated Polycythemia Vera and Essential Thrombocythemia [4]. The low response rate in myelofibrosis patients without the mutation underscores its targeted mechanism.

The most common low-grade adverse events were diarrhea and nausea [2] [8]. A notable safety observation from an earlier Phase 1 trial was the occurrence of tumor lysis syndrome in some patients, which requires careful risk management [1] [2].

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